6-(methylamino)-2-phenylpyrimidin-4(3H)-one

Synthetic Chemistry Process Optimization Building Blocks

6-(Methylamino)-2-phenylpyrimidin-4(3H)-one (CAS 31937-01-6) is a differentiated 2-phenylpyrimidin-4-one building block featuring a pre-installed methylamino nucleophilic handle. Unlike the unsubstituted parent scaffold, this compound eliminates the need for additional synthetic steps, enabling direct acylation, alkylation, or amide coupling for rapid kinase inhibitor SAR exploration. With a balanced LogP of ~1.96 and single H-bond donor, it is optimized for CNS-penetrant programs. The high-yield (~95%) synthesis from methylamine ensures economic scalability from multi-gram to kilogram quantities. Ideal for medicinal chemistry groups and CROs building JAK2, KSP, or focused kinase libraries.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 31937-01-6
Cat. No. B13883202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(methylamino)-2-phenylpyrimidin-4(3H)-one
CAS31937-01-6
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCNC1=CC(=O)NC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H11N3O/c1-12-9-7-10(15)14-11(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15)
InChIKeyJNIFVYDWVXRTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(methylamino)-2-phenylpyrimidin-4(3H)-one (CAS 31937-01-6) for Chemical Synthesis and Kinase-Targeted Research


6-(Methylamino)-2-phenylpyrimidin-4(3H)-one (CAS 31937-01-6) is a monosubstituted 2-phenylpyrimidin-4(3H)-one derivative characterized by a methylamino group at the 6-position . With a molecular formula of C₁₁H₁₁N₃O and a molecular weight of 201.23 g/mol, this heterocyclic compound exhibits a predicted LogP of 1.96 and a polar surface area (PSA) of 58.04 Ų [1]. It is primarily employed as a key synthetic intermediate in medicinal chemistry programs targeting protein kinases, including JAK2 and KSP kinesin [2].

Why 6-(methylamino)-2-phenylpyrimidin-4(3H)-one Cannot Be Substituted with Unfunctionalized Pyrimidinones


Substitution of 6-(methylamino)-2-phenylpyrimidin-4(3H)-one with its unsubstituted parent scaffold (2-phenylpyrimidin-4(3H)-one, CAS 33643-94-6) is not feasible for applications requiring targeted derivatization. The 6-position methylamino group provides a critical nucleophilic handle for further functionalization (e.g., alkylation, acylation, or conversion to amides/ureas), enabling the rapid assembly of focused kinase inhibitor libraries . Unsubstituted 2-phenylpyrimidin-4(3H)-one lacks this reactive site, necessitating additional synthetic steps to introduce comparable functionality, thereby increasing time and cost. The methylamino substituent also alters the electronic properties and hydrogen-bonding capacity of the pyrimidine ring, which directly impacts target engagement in structure-based drug design efforts [1].

Quantitative Differentiation of 6-(methylamino)-2-phenylpyrimidin-4(3H)-one from Close Analogs


Synthetic Yield Advantage Over 6-Amino-2-phenylpyrimidin-4(3H)-one in Methylamine Route

The direct synthesis of 6-(methylamino)-2-phenylpyrimidin-4(3H)-one from methylamine proceeds with a high isolated yield of ~95% . In contrast, the analogous synthesis of 6-amino-2-phenylpyrimidin-4(3H)-one (CAS 41740-17-4) from ammonia under similar conditions typically yields lower conversions due to the reduced nucleophilicity of ammonia and competing side reactions [1]. This quantitative difference in synthetic efficiency directly impacts procurement decisions for large-scale library production, where 6-(methylamino)-2-phenylpyrimidin-4(3H)-one offers superior atom economy and reduced purification burden.

Synthetic Chemistry Process Optimization Building Blocks

Differentiated Reactivity for Downstream Derivatization vs. 6-Hydroxy or 6-Methoxy Analogs

The methylamino substituent at the 6-position enables direct participation in amide bond formation, urea synthesis, or reductive amination, reactions that are not accessible with the corresponding 6-hydroxy or 6-methoxy analogs [1]. While quantitative kinetic data for this specific compound is not publicly available, class-level behavior indicates that secondary alkylamines react with acyl chlorides or isocyanates at rates >100× faster than alcohols under standard conditions [2]. This functional handle is essential for generating diverse 6-substituted-2-phenylpyrimidin-4(3H)-one libraries that are prevalent in kinase inhibitor patents, including JAK2 and KSP inhibitors [3].

Medicinal Chemistry Library Synthesis Structure-Activity Relationship

Lipophilicity Optimization for Blood-Brain Barrier Penetration vs. 6-Amino Analog

The predicted LogP of 6-(methylamino)-2-phenylpyrimidin-4(3H)-one is 1.96, which is higher than that of the unsubstituted 2-phenylpyrimidin-4(3H)-one (LogP ~0.7) and the 6-amino analog (LogP ~0.9) . This moderate increase in lipophilicity places it within the optimal range (LogP 1-3) for compounds intended to penetrate the blood-brain barrier, a property relevant for CNS-targeted kinase inhibitors [1]. The methyl group provides a subtle but significant modulation of physicochemical properties without introducing additional hydrogen bond donors that could limit membrane permeability.

Drug Design CNS Penetration Physicochemical Properties

Optimal Research and Industrial Applications for 6-(methylamino)-2-phenylpyrimidin-4(3H)-one


High-Throughput Synthesis of JAK2 Kinase Inhibitor Libraries

As a key intermediate in the synthesis of 4-aryl-2-aminoalkylpyrimidines, 6-(methylamino)-2-phenylpyrimidin-4(3H)-one is employed in the parallel synthesis of JAK2 inhibitor libraries [1]. Its pre-installed methylamino group allows for rapid diversification via amide coupling or N-alkylation, enabling medicinal chemists to explore structure-activity relationships (SAR) around the pyrimidine core efficiently [2].

Construction of KSP Kinesin Inhibitors for Antimitotic Drug Discovery

This compound serves as a core scaffold for generating 2-phenylpyrimidinone derivatives that act as mitotic kinesin (KSP) inhibitors [1]. The 6-methylamino substituent is a crucial recognition element for ATP-binding site interactions. Procurement of this intermediate enables the rapid assembly of focused compound collections for screening against KSP and related mitotic targets [1].

Synthesis of CNS-Penetrant Kinase Inhibitor Candidates

With a predicted LogP of 1.96, 6-(methylamino)-2-phenylpyrimidin-4(3H)-one is an attractive starting point for designing brain-penetrant kinase inhibitors [2]. Its balanced lipophilicity and single hydrogen-bond donor (NH) optimize passive diffusion across the blood-brain barrier, making it a preferred scaffold for CNS oncology or neuroinflammation programs [3].

Large-Scale Production of Advanced Intermediates for Clinical Candidates

The high-yield synthesis (~95%) from methylamine makes this compound economically viable for scale-up . Contract research organizations (CROs) and pharmaceutical process chemistry groups procure this building block in multi-gram to kilogram quantities to support preclinical and early clinical development of pyrimidine-based therapeutics.

Quote Request

Request a Quote for 6-(methylamino)-2-phenylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.